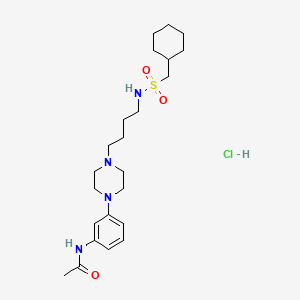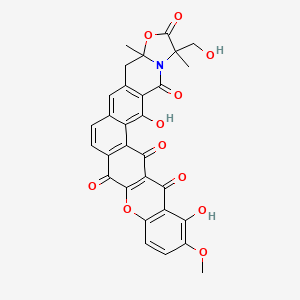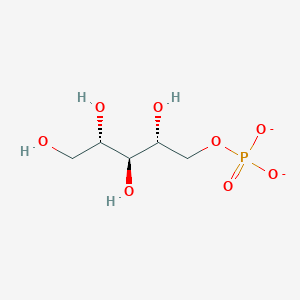
D-ribitol 5-phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-ribitol 5-phosphate(2-) is dianion of D-ribitol 5-phosphate arising from deprotonation of both phosphate OH groups; major species at pH 7.3. It is a conjugate base of a D-ribitol 5-phosphate.
Applications De Recherche Scientifique
1. Role in Bacterial Cell Wall Polysaccharides
D-Ribitol 5-phosphate (Rbt-5-P) plays a significant role in bacterial cell wall polysaccharides, particularly as polyribosyl ribitol phosphate (PRP) in Haemophilus influenzae type b (Hib). Research indicates that antibodies specific to Rbt-5-P can recognize the PRP of Hib, suggesting potential applications in the immunological detection and quantification of Hib bacteria and its capsular polysaccharide (Ravi & Venkatesh, 2014).
2. Involvement in Ribitol Metabolism
Studies have shown that enzymes like CDP-ribitol synthase, which are involved in the transformation of D-ribulose 5-phosphate to CDP-ribitol, a key component in the capsular polysaccharides of Haemophilus influenzae, are vital for understanding bacterial virulence. These studies emphasize the biochemical processes that involve D-ribitol 5-phosphate, such as reduction and cytidylyl transfer, in distinct active sites of enzymes (Zolli, Kobric, & Brown, 2001).
3. Association with Muscular Dystrophy
D-Ribitol 5-phosphate has been identified as a key component in glycosylation, particularly in α-dystroglycan (α-DG). The enzyme activities of α-dystroglycanopathy-causing proteins are involved in the synthesis of tandem ribitol 5-phosphate, implicating its role in α-DG glycosylation and related muscular dystrophies (Kanagawa et al., 2016).
4. Impact on Oxidative Homeostasis
Research on ribose‐5‐phosphate isomerase deficiency, a condition leading to cerebral d‐arabitol and ribitol accumulation, has highlighted that ribitol may influence oxidative homeostasis. It is suggested that ribitol can induce an increase in antioxidant enzymes activity in the prefrontal cortex, providing insights into its potential role in the pathophysiology of related disorders (Stone et al., 2014).
5. Ribitol in Glycosylation and Disease
Studies have shown that ribitol, as a component of ribitol-5-phosphate, is essential in the glycosylation process, particularly in α-dystroglycan. This process is critical for muscle function, and disturbances in ribitol metabolism and glycosylation can lead to severe muscular dystrophies (Cataldi, Lu, Blaeser, & Lu, 2018).
6. Enzymatic Functions in Bacteria
Certain bacterial strains like Lactobacillus casei demonstrate the utilization of D-ribitol through specific enzymatic pathways, emphasizing the role of ribitol-5-phosphate in bacterial metabolism (Bourand, Yebra, Boël, Mazé, & Deutscher, 2013).
Propriétés
Formule moléculaire |
C5H11O8P-2 |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
[(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] phosphate |
InChI |
InChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/p-2/t3-,4+,5-/m0/s1 |
Clé InChI |
VJDOAZKNBQCAGE-LMVFSUKVSA-L |
SMILES isomérique |
C([C@@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O |
SMILES canonique |
C(C(C(C(COP(=O)([O-])[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



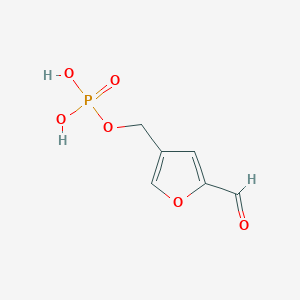

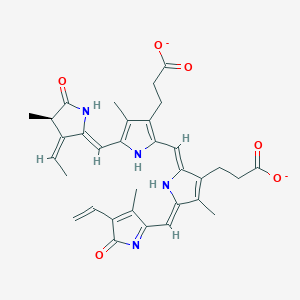

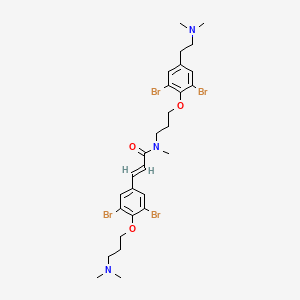
![(15S)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1262629.png)

![(8S)-1,5-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-4-en-3-one](/img/structure/B1262633.png)
![3-[(1R,2S)-2-amino-1-hydroxypropyl]phenol dihydrogen (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B1262637.png)


